molecular formula C28H36N2O8S B1243792 Efn4DL8acc

Efn4DL8acc

Cat. No.: B1243792
M. Wt: 560.7 g/mol
InChI Key: XGWXSBOXSZHECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ME-3229 is a small molecule drug developed by Meiji Seika Pharma Co., Ltd. It is classified as a GP IIb/IIIa antagonist, which means it inhibits the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a crucial role in platelet aggregation, making ME-3229 a potential therapeutic agent for conditions related to thrombosis and embolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME-3229 involves multiple steps, including the formation of its core structure and the introduction of functional groups necessary for its biological activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the core structure: This typically involves cyclization reactions, often using catalysts and specific temperature conditions.

    Functional group introduction: This step may involve various organic reactions such as halogenation, nitration, or sulfonation, depending on the desired functional groups.

Industrial Production Methods

Industrial production of ME-3229 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: For more efficient and scalable production.

    Purification: Using techniques such as crystallization, distillation, or chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

ME-3229 can undergo various chemical reactions, including:

    Oxidation: Where it may react with oxidizing agents to form oxidized derivatives.

    Reduction: Involving reducing agents to yield reduced forms of the compound.

    Substitution: Where functional groups on ME-3229 can be replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reactions: Often involve reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield hydroxylated or carboxylated derivatives.

    Reduction: Could produce amine or alcohol derivatives.

    Substitution: Results in compounds with different functional groups replacing the original ones.

Scientific Research Applications

ME-3229 has several scientific research applications, particularly in the fields of:

Mechanism of Action

ME-3229 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation. This mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Tirofiban: Another GP IIb/IIIa antagonist used to prevent blood clots.

    Eptifibatide: A cyclic peptide that also inhibits the glycoprotein IIb/IIIa receptor.

    Abciximab: A monoclonal antibody fragment targeting the same receptor.

Uniqueness

ME-3229 is unique due to its specific chemical structure and the particular way it interacts with the glycoprotein IIb/IIIa receptor. This uniqueness may offer advantages in terms of efficacy, safety, or pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C28H36N2O8S

Molecular Weight

560.7 g/mol

IUPAC Name

butyl 2-[2-(2-butoxy-2-oxoethoxy)-4-[2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonylamino)acetyl]phenoxy]acetate

InChI

InChI=1S/C28H36N2O8S/c1-3-5-11-35-26(32)17-37-22-8-7-19(13-23(22)38-18-27(33)36-12-6-4-2)21(31)16-30-28(34)25-14-20-15-29-10-9-24(20)39-25/h7-8,13-14,29H,3-6,9-12,15-18H2,1-2H3,(H,30,34)

InChI Key

XGWXSBOXSZHECF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C=C(C=C1)C(=O)CNC(=O)C2=CC3=C(S2)CCNC3)OCC(=O)OCCCC

Synonyms

ME 3229
ME-3229
ME3229

Origin of Product

United States

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